
tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate (THA) is an organic compound that has been studied extensively for its potential applications in various fields. THA has been studied for its ability to act as a catalyst in organic synthesis and for its potential to be used as a drug delivery vehicle. THA has also been studied for its ability to act as a molecular switch, which can be used to control the activity of enzymes and other proteins.
Wirkmechanismus
Tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate acts as a catalyst in organic synthesis by forming a covalent bond between two molecules. This bond is formed when the two molecules are brought into close proximity. This bond helps to facilitate the reaction between the two molecules, thus allowing the reaction to proceed more quickly and efficiently.
Biochemical and Physiological Effects
tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate has been studied for its potential to act as a drug delivery vehicle. It has been found to be able to penetrate cell membranes and deliver drugs to target cells, thus increasing their effectiveness. tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate has also been studied for its potential to act as a molecular switch, which can be used to control the activity of enzymes and other proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate in lab experiments is its ability to act as a catalyst in organic synthesis. This allows for reactions to proceed more quickly and efficiently, thus saving time and money. Additionally, tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate has been found to be relatively non-toxic and non-irritating, making it a safe choice for use in lab experiments. However, one of the main limitations of using tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate is its instability in the presence of light and heat. Therefore, it is important to store it in a cool, dark place, and to use it quickly after it has been synthesized.
Zukünftige Richtungen
There are a number of potential future directions for the use of tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate. One potential direction is to explore its potential to be used in the development of new drugs and therapeutic agents. Additionally, its potential to be used as a drug delivery vehicle could be further explored. Additionally, its potential to be used as a molecular switch could be further explored, as this could lead to the development of new sensors and biosensors. Finally, its potential to be used as a catalyst in organic synthesis could be further explored, as this could lead to the development of new and more efficient synthetic pathways.
Synthesemethoden
Tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate is synthesized through the reaction of tert-butyl alcohol with hydrazine hydrate in the presence of a base. The reaction is carried out in a solvent such as ethanol or isopropyl alcohol. The product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate has been studied extensively for its potential applications in various fields. It has been studied for its ability to act as a catalyst in organic synthesis, for its potential to be used as a drug delivery vehicle, and for its ability to act as a molecular switch. tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate has also been studied for its potential to be used in the development of sensors and biosensors, as well as for its potential to be used in the development of drugs and other therapeutic agents.
Eigenschaften
IUPAC Name |
tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-6-4-9(8-14)10(15)5-7-13/h9-10,14-15H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOAWHQRRMHKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6599015.png)
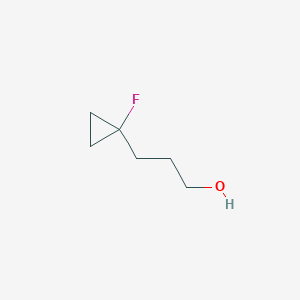
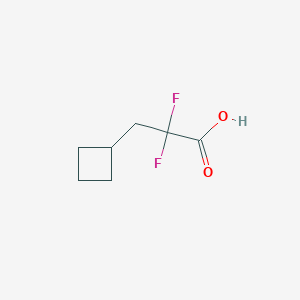
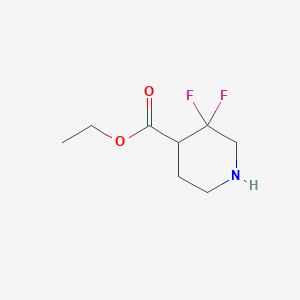
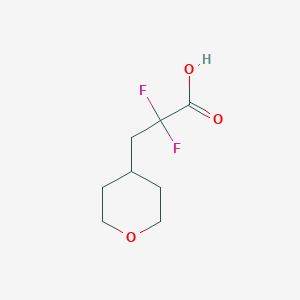
![3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6599059.png)
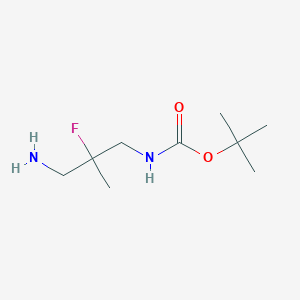
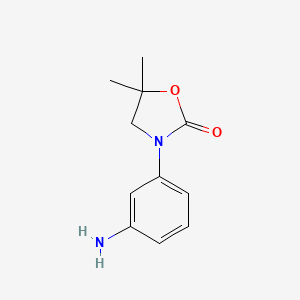
![tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate](/img/structure/B6599083.png)

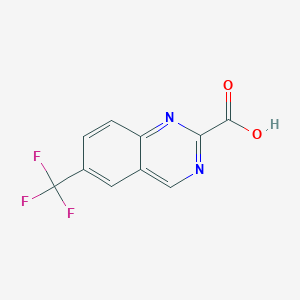

![2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid](/img/structure/B6599112.png)
![tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate](/img/structure/B6599123.png)